1-(Oxan-4-yl)piperidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective reagents and catalysts to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, where halogens or other substituents are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(Oxan-4-yl)piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Piperidin-4-one: Similar to 1-(Oxan-4-yl)piperidin-4-one but lacks the tetrahydropyran ring.
Tetrahydropyran: A six-membered ring containing an oxygen atom, without the piperidinone moiety.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOTTXMYREDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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